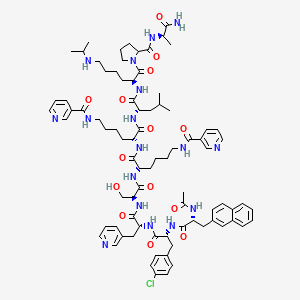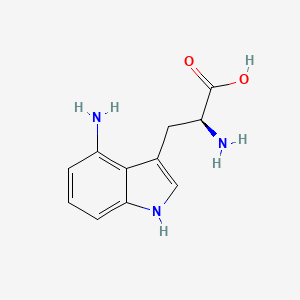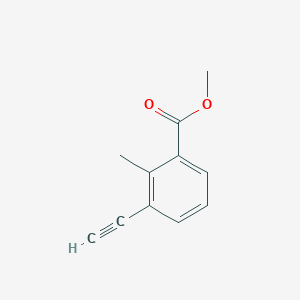
Methyl 3-ethynyl-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethynyl-2-methylbenzoate is an organic compound characterized by a benzene ring substituted with an ethynyl group and a methyl group, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynyl-2-methylbenzoate typically involves the esterification of 3-ethynyl-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as the employment of recyclable catalysts and solvents, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethynyl-2-methylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Hydrogenation: Formation of Methyl 3-ethyl-2-methylbenzoate.
Oxidation: Formation of 3-ethynyl-2-methylbenzoic acid.
Scientific Research Applications
Methyl 3-ethynyl-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-ethynyl-2-methylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The ester functional group can undergo hydrolysis, releasing the active acid form, which may further interact with biological targets .
Comparison with Similar Compounds
Methyl 3-methylbenzoate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethyl 3-ethynylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-ethynylbenzoate: The position of the ethynyl group is different, leading to variations in reactivity and applications .
Uniqueness: Methyl 3-ethynyl-2-methylbenzoate is unique due to the presence of both an ethynyl group and a methyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl 3-ethynyl-2-methylbenzoate |
InChI |
InChI=1S/C11H10O2/c1-4-9-6-5-7-10(8(9)2)11(12)13-3/h1,5-7H,2-3H3 |
InChI Key |
FQWJZVUZUQAZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B12815787.png)
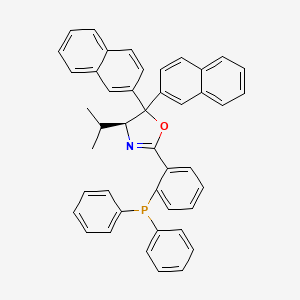
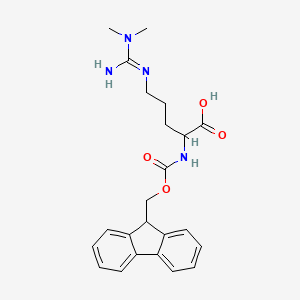
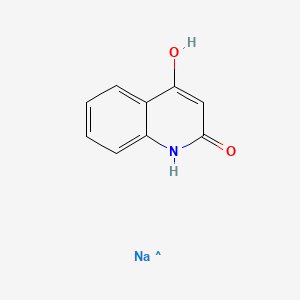
![Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12815819.png)
![(3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12815840.png)
![7-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B12815847.png)

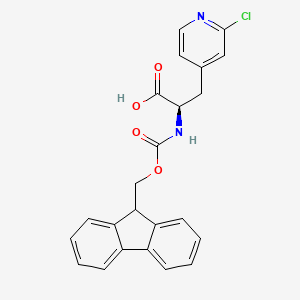
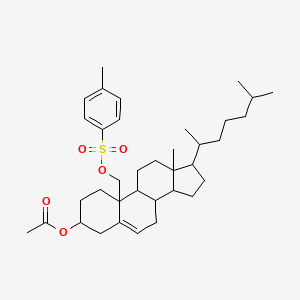
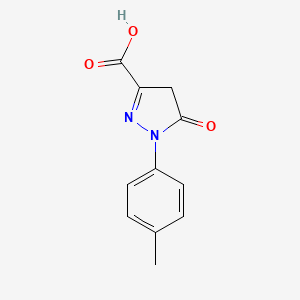
![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)
